2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone
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Overview
Description
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone is a complex organic compound with the molecular formula C22H27N3OS This compound is known for its unique structural features, which include a benzoquinone core substituted with tert-butyl groups, a methyl group, an azine linkage, and a benzothiazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,6-Ditert-butyl-p-benzoquinone: This can be achieved through the oxidation of 2,6-Ditert-butylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Methyl Group: The methylation of the benzoquinone can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Azine Linkage: The azine linkage can be introduced by reacting the methylated benzoquinone with hydrazine derivatives under acidic or basic conditions.
Attachment of the Benzothiazolinone Moiety: The final step involves the condensation of the azine intermediate with 2-aminobenzothiazole under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone undergoes various types of chemical reactions, including:
Oxidation: The benzoquinone core can be further oxidized to form quinone derivatives.
Reduction: Reduction of the benzoquinone can yield hydroquinone derivatives.
Substitution: The tert-butyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s redox properties make it useful in studying biological electron transfer processes and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and reactivity.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone involves its redox activity. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its role in bioelectrochemical systems, where it enhances extracellular electron transfer and biofilm redox activity. The molecular targets and pathways involved include Fe-S clusters, NADH dehydrogenase assembly, and the synthesis of NAD and ubiquinone .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-p-benzoquinone: Shares the benzoquinone core but lacks the azine and benzothiazolinone moieties.
2,6-Ditert-butyl-1,4-benzoquinone: Similar structure but without the additional substituents.
2,6-Ditert-butyl-4-methylphenol: Contains the tert-butyl groups and a methyl group but lacks the quinone and azine functionalities.
Uniqueness
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone is unique due to its combination of a benzoquinone core, tert-butyl groups, a methyl group, an azine linkage, and a benzothiazolinone moiety. This unique structure imparts distinct redox properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
14071-94-4 |
---|---|
Molecular Formula |
C22H27N3OS |
Molecular Weight |
381.538 |
IUPAC Name |
2,6-ditert-butyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H27N3OS/c1-21(2,3)15-12-14(13-16(19(15)26)22(4,5)6)23-24-20-25(7)17-10-8-9-11-18(17)27-20/h8-13H,1-7H3 |
InChI Key |
JCRWYWRYXZYXHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN=C2N(C3=CC=CC=C3S2)C)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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